![molecular formula C8H8N2O2 B1462814 3,5-Dimethoxypicolinonitrile CAS No. 36057-45-1](/img/structure/B1462814.png)
3,5-Dimethoxypicolinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dimethoxypicolinonitrile involves the reaction of 2-Cyano-3,5-difluoropyridine and Sodium Methoxide . Another synthesis method involves the use of diisobutylaluminum hydride and ammonium chloride in toluene at 80 - 120℃ .Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxypicolinonitrile consists of a pyridine ring with two methoxy groups and a cyano group. The molecular weight of the compound is 164.16 .Physical And Chemical Properties Analysis
3,5-Dimethoxypicolinonitrile is a solid at room temperature . It has a molecular weight of 164.16 . The compound is stored in a dry environment at 2-8°C .Scientific Research Applications
Pharmacology
3,5-Dimethoxypicolinonitrile: shows promise in pharmacology due to its physicochemical properties. It has high gastrointestinal absorption and BBB permeability, making it a potential candidate for central nervous system-active drugs . Its moderate lipophilicity and water solubility suggest it could be formulated for oral administration . Moreover, it’s not a substrate for P-glycoprotein, which is advantageous for drug bioavailability .
Material Science
In material science, 3,5-Dimethoxypicolinonitrile could be used in the synthesis of advanced materials. Its structural properties, such as a high number of heavy atoms and aromatic heavy atoms, make it suitable for creating complex polymers or composites . These materials could have applications in electronics, coatings, or as part of composite materials for structural applications.
Chemical Synthesis
This compound plays a role in chemical synthesis as a building block for various organic compounds. Its nitrile group can undergo several reactions, such as hydrogenation, hydration, or conversion to carboxylic acids or amides, which are fundamental reactions in organic synthesis .
Biochemistry
In biochemistry, 3,5-Dimethoxypicolinonitrile could be involved in the study of molecular interactions due to its ability to form hydrogen bonds and interact with various enzymes and receptors. This can be particularly useful in understanding the biochemical pathways and designing inhibitors or activators for specific enzymes .
Environmental Applications
The compound’s properties suggest it could be used in environmental applications, such as the synthesis of nanoparticles for remediation processes. Its stability and reactivity could help in creating materials that can capture and neutralize pollutants .
Safety And Hazards
According to its Safety Data Sheet, 3,5-Dimethoxypicolinonitrile is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
3,5-dimethoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXBVWYMXUENCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670257 | |
Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxypicolinonitrile | |
CAS RN |
36057-45-1 | |
Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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